1-Iodo-1-methylcyclobutane

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Effects

1-Iodo-1-methylcyclobutane (CAS 98071-02-4) is a tertiary alkyl iodide featuring a strained, four-membered cyclobutyl ring with a methyl and an iodine substituent at the 1-position. This structural motif combines the high leaving-group potential of a tertiary iodide with the unique conformational rigidity and angle strain of cyclobutane.

Molecular Formula C5H9I
Molecular Weight 196.03 g/mol
Cat. No. B12275491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-1-methylcyclobutane
Molecular FormulaC5H9I
Molecular Weight196.03 g/mol
Structural Identifiers
SMILESCC1(CCC1)I
InChIInChI=1S/C5H9I/c1-5(6)3-2-4-5/h2-4H2,1H3
InChIKeyPOZMPJADXYMIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-1-methylcyclobutane: A Tertiary Cyclobutyl Iodide Building Block for Medicinal Chemistry and Mechanistic Studies


1-Iodo-1-methylcyclobutane (CAS 98071-02-4) is a tertiary alkyl iodide featuring a strained, four-membered cyclobutyl ring with a methyl and an iodine substituent at the 1-position . This structural motif combines the high leaving-group potential of a tertiary iodide with the unique conformational rigidity and angle strain of cyclobutane. The compound serves as a strategic intermediate in pharmaceutical research, where the cyclobutane ring is increasingly utilized as a bioisostere for phenyl rings or tert-butyl groups to modulate drug-like properties . Its primary reactivity involves carbocation formation under SN1 conditions, enabling subsequent nucleophilic capture or rearrangement .

Why 1-Iodo-1-methylcyclobutane Cannot Be Replaced by Its Bromo or Chloro Analogs


Generic substitution among 1-halo-1-methylcyclobutanes (Cl, Br, I) is chemically unsound because the carbon–halogen bond strength, leaving-group ability, and overall reaction kinetics differ substantially across the halogen series. The C–I bond (approximately 222 kJ/mol) is significantly weaker than the C–Br bond (approximately 285 kJ/mol) and the C–Cl bond (approximately 339 kJ/mol), making the iodide derivative orders of magnitude more reactive in nucleophilic substitution and metal-insertion reactions [1]. A solvolysis study on a related tertiary cyclobutyl system demonstrated the 1-methylcyclobutyl chloride solvolyzes measurably slower than a cyclopropylcarbinyl analog, establishing that leaving-group identity critically governs reactivity in strained ring systems [2]. Therefore, substituting 1-iodo-1-methylcyclobutane with its bromo or chloro congener would drastically reduce conversion rates, alter product distributions, and potentially require impractical forcings conditions that degrade sensitive cyclobutane-containing intermediates.

Quantitative Differentiators of 1-Iodo-1-methylcyclobutane Against Its Closest Analogs


Leaving-Group Reactivity: Iodide Confers an Approximate 100-Fold Rate Enhancement Over Chloride in Tertiary Alkyl Halide Solvolysis

The intrinsic reactivity of 1-iodo-1-methylcyclobutane in SN1 solvolysis is dominated by the leaving-group ability of iodide, which is classically >100 times better than chloride for tertiary alkyl halides in aqueous ethanol [1]. While direct rate constants for 1-iodo-1-methylcyclobutane are absent from the peer-reviewed literature, a foundational study by Cox et al. determined that 1-methylcyclobutyl chloride solvolyzes approximately ten times slower than (1-methylcyclopropyl)carbinyl chloride and at a rate comparable to tert-butyl chloride in 50% aqueous ethanol [2]. Given that the solvolysis rate of tert-butyl iodide exceeds that of tert-butyl chloride by a factor of approximately 10^2 to 10^3 under analogous conditions, one can confidently infer that 1-iodo-1-methylcyclobutane will similarly outpace its chloro analog by at least two orders of magnitude [1].

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Effects

Molecular Weight and Heavy Atom Distinction: The Iodo Compound's Mass Enables Facile MS Analysis and Chromatographic Separation

The molecular weight of 1-iodo-1-methylcyclobutane (196.03 g/mol) is substantially higher than that of 1-bromo-1-methylcyclobutane (149.03 g/mol) and 1-chloro-1-methylcyclobutane (104.58 g/mol) [1]. This mass difference (47 Da vs. bromo, 91 Da vs. chloro) provides unambiguous identification by LC-MS and enables facile monitoring of reactions involving halogen exchange or metal-catalyzed cross-coupling. For example, in a Negishi coupling sequence, the disappearance of the iodide substrate and appearance of the product can be tracked with high signal-to-noise ratio [2].

Analytical Chemistry LC-MS Halogen Series

Regioisomeric Specificity: Tertiary Iodide (C–I at Tertiary Carbon) vs. Primary Iodide Isomer (Iodomethyl)cyclobutane Determines Carbocation Stability and Product Profiles

1-Iodo-1-methylcyclobutane (tertiary iodide) is the regioisomer of (iodomethyl)cyclobutane (primary iodide, CAS 16408-62-1). This distinction is critical: the tertiary iodide generates a tertiary 1-methylcyclobutyl carbocation upon ionization, which is substantially more stable than the primary cyclobutylcarbinyl cation that would form from the primary isomer [1]. Consequently, the tertiary iodide undergoes solvolysis and substitution via an SN1 mechanism at rates that are several orders of magnitude faster than the primary isomer. Moreover, the tertiary carbocation leads to ring-retained products, whereas the primary isomer can undergo competing ring-opening or rearrangement pathways that erode yield and purity [2].

Regiochemistry Carbocation Stability Structural Isomerism

Ring-Size Reactivity: The Cyclobutyl Iodide's Strained Ring Accelerates Metal Insertion Relative to Larger-Ring Analogs

The cyclobutane ring in 1-iodo-1-methylcyclobutane possesses approximately 110 kJ/mol of strain energy, significantly higher than cyclopentane (~26 kJ/mol) and cyclohexane (~0 kJ/mol) [1]. This strain enhances the thermodynamic driving force for oxidative addition of a metal catalyst (e.g., Zn, Pd) into the C–I bond, enabling zinc insertion to proceed rapidly at ambient temperatures in a Negishi coupling protocol, as demonstrated for related iodocyclobutyl substrates [2]. In contrast, the less-strained 1-iodo-1-methylcyclopentane and 1-iodo-1-methylcyclohexane would require more forcing conditions or activated metals for comparable insertion efficiency.

Ring Strain Metal Insertion Cross-Coupling

Physical Property Differentiation: Higher Density and Distinct Boiling Point Range Facilitate Purification and Handling

The predicted density of 1-iodo-1-methylcyclobutane (approximately 1.6 g/cm³) is significantly higher than that of 1-bromo-1-methylcyclobutane (1.3–1.4 g/cm³) and 1-chloro-1-methylcyclobutane (approximately 0.9–1.0 g/cm³) . While precise experimental boiling points for the iodo compound are not formally published, vendor data indicate a boiling range of approximately 130–150 °C at atmospheric pressure, substantially higher than the bromo analog (115–148 °C) and the chloro analog (approx. 90–110 °C) . This higher boiling point and density provide a wider operational window for distillative purification and enable gravity-based phase separations that are impractical with the less dense chloro compound.

Physical Properties Purification Process Chemistry

High-Value Application Scenarios for 1-Iodo-1-methylcyclobutane Based on Quantified Differentiation


Palladium- or Nickel-Catalyzed Cross-Coupling for Sp²–Sp³ Bond Formation in Drug Discovery

The superior leaving-group ability of iodide (Section 3, Evidence 1) combined with the strained cyclobutane ring (Evidence 4) makes 1-iodo-1-methylcyclobutane the preferred electrophile for Negishi, Suzuki, or Kumada couplings to install a 1-methylcyclobutyl group onto aromatic cores. This transformation is critical in medicinal chemistry to replace a tert-butyl or isopropyl group with a cyclobutyl moiety, improving metabolic stability while maintaining lipophilicity. The use of the iodide over the bromide ensures complete conversion under mild conditions, protecting sensitive heterocycles from thermal degradation. [1]

Mechanistic Probe for Solvolysis and Carbocation Rearrangement Studies in Strained Ring Systems

The well-defined tertiary carbocation generated from 1-iodo-1-methylcyclobutane, and the documented kinetic behavior of its chloride analog in the foundational Cox et al. (1961) study, establish this compound as a benchmark substrate for investigating non-classical carbocation intermediates and strain-reactivity relationships. Researchers can leverage the iodide's rapid ionization rate (Evidence 1) and the regioisomeric purity (Evidence 3) to study ring-retention vs. ring-opening pathways without interference from alternative mechanistic channels. [2]

Synthesis of Cyclobutyl-Containing Agrochemical Intermediates via Flow Chemistry

The Negishi coupling protocol validated on iodocyclobutyl substrates demonstrates that 1-iodo-1-methylcyclobutane is suitable for continuous flow synthesis of 1,3-substituted cyclobutyl heteroaromatics. The high mass contrast of the iodo compound (Evidence 2) facilitates real-time process analytical technology (PAT) monitoring by online LC-MS, while the enhanced metal insertion kinetics enabled by ring strain (Evidence 4) reduce residence time and improve throughput compared to larger-ring or less reactive halo analogs. [1]

Analytical Reference Standard and Internal Standard for Halogenated Volatile Organics Analysis

The unique combination of high molecular weight, distinct isotopic signature of iodine, and favorable chromatographic properties (Evidence 2 and 5) positions 1-iodo-1-methylcyclobutane as an effective internal standard for GC-MS analysis of volatile organic halides. Its tertiary structure and chemical stability prevent degradation on-column, and its mass spectrum is free from overlap with common environmental pollutants, ensuring accurate quantification in complex matrices. [3]

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